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Compound of Interest

Compound Name: N-Methylmethanesulfonamide

Cat. No.: B075009 Get Quote

Introduction
N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant

interest in organic synthesis and as a potential intermediate in the pharmaceutical and

agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl

group and an N-methylamino group, presents a clear model for understanding the

spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity

assessment are paramount for its application, necessitating a thorough analysis of its

spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylmethanesulfonamide.

Designed for researchers, scientists, and drug development professionals, this document

synthesizes spectral data with the underlying principles of each technique, offering field-proven

insights into experimental design and data interpretation.

Molecular Structure and Key Spectroscopic
Features
The structural formula of N-Methylmethanesulfonamide (C₂H₇NO₂S) dictates its

characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one

attached to the sulfur atom (S-CH₃) and one to the nitrogen atom (N-CH₃)—and a secondary
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amide proton (N-H). These features give rise to predictable signals in NMR, characteristic

vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of N-Methylmethanesulfonamide.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen

atoms in a molecule. The spectrum of N-Methylmethanesulfonamide is characterized by

three distinct signals corresponding to its three unique proton environments.

¹H NMR Data Summary
The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz

spectrometer[2].

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.819 Broad Singlet 1H N-H

2.929 Singlet 3H S-CH₃

2.789 Singlet 3H N-CH₃

Interpretation of the ¹H NMR Spectrum
The causality behind the observed chemical shifts is rooted in the electronic environment of the

protons:

N-H Proton (δ 4.819): This proton is attached to a nitrogen atom, which is adjacent to the

strongly electron-withdrawing sulfonyl group (SO₂). This deshielding effect shifts its

resonance significantly downfield. The broadness of the peak is characteristic of protons

attached to nitrogen, often due to quadrupole broadening from the ¹⁴N nucleus and potential

chemical exchange with trace amounts of water or other protic species.
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S-CH₃ Protons (δ 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group

is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl

group.

N-CH₃ Protons (δ 2.789): This methyl group is attached to the nitrogen atom. While nitrogen

is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH₃

group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons

within three bonds to cause spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Accurately weigh 5-10 mg of purified N-Methylmethanesulfonamide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample

is fully dissolved.

Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter

directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into

the magnet.

Acquisition:

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-

height for the TMS signal.

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of

scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b075009?utm_src=pdf-body
https://m.chemicalbook.com/CASEN_1184-85-6.htm
https://www.chemicalbook.com/SpectrumEN_3144-09-0_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrate the peaks to determine the relative ratios of the protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. For N-
Methylmethanesulfonamide, two distinct carbon signals are expected.

¹³C NMR Data Summary
While direct experimental ¹³C NMR data for N-Methylmethanesulfonamide is not readily

available in surveyed public databases, chemical shifts can be reliably predicted based on the

analysis of structurally similar compounds[4][5].

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale for Prediction

~42 S-CH₃

The carbon of a

methanesulfonyl group

typically appears in the 40-50

ppm range[5].

~30 N-CH₃

The N-methyl carbon in similar

aliphatic amine and amide

environments resonates in this

region.

Interpretation of the Predicted ¹³C NMR Spectrum
S-CH₃ Carbon (~42 ppm): This carbon is directly attached to the highly electronegative

sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.

N-CH₃ Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a

lesser extent than the S-CH₃ carbon, placing its predicted signal further upfield.

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50

mg of N-Methylmethanesulfonamide in 0.6-0.7 mL of CDCl₃ with TMS[2].

Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for ¹³C

observation.

Acquisition:

Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the

spectrum to single lines for each carbon.

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) is

required to achieve an adequate signal-to-noise ratio.

Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei

for quantitative analysis.

Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to

its vibrational modes. It is an excellent technique for identifying functional groups. The IR

spectrum of N-Methylmethanesulfonamide is dominated by absorptions from the N-H and

S=O bonds.

IR Data Summary
The following table summarizes the characteristic IR absorption bands for N-
Methylmethanesulfonamide.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3300 Medium N-H stretch

2950 - 2850 Medium
C-H stretch (asymmetric &

symmetric)

~1320 Strong SO₂ asymmetric stretch

~1150 Strong SO₂ symmetric stretch

~970 Medium S-N stretch

~770 Medium S-C stretch

Note: These are typical ranges. Exact peak positions can be found on experimental spectra

available from sources like SpectraBase[4].

Interpretation of the IR Spectrum

Key Vibrational Modes Fingerprint Region

N-H Stretch (~3300 cm⁻¹)

Amine/Amide Functional Group

C-H Stretch (2950-2850 cm⁻¹)

Methyl Groups

SO₂ Asymmetric Stretch (~1320 cm⁻¹)

Sulfonyl Group

SO₂ Symmetric Stretch (~1150 cm⁻¹) S-N Stretch (~970 cm⁻¹)

Sulfonamide Linkage

S-C Stretch (~770 cm⁻¹)

Methanesulfonyl Moiety

Click to download full resolution via product page

Caption: Logical relationships of IR absorptions to functional groups.

N-H Stretch (~3300 cm⁻¹): The moderately intense band in this region is a clear indicator of

the N-H bond in the secondary sulfonamide.

C-H Stretches (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl groups

present in the molecule.
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SO₂ Stretches (~1320 cm⁻¹ and ~1150 cm⁻¹): The two strong bands are the most prominent

features of the spectrum and are definitive evidence for the sulfonyl (SO₂) group. The higher

frequency band corresponds to the asymmetric stretch, while the lower frequency band is

from the symmetric stretch.

S-N and S-C Stretches (~970 cm⁻¹ and ~770 cm⁻¹): These vibrations occur in the fingerprint

region and are characteristic of the sulfonamide core structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Grind 1-2 mg of N-Methylmethanesulfonamide with ~100 mg of dry,

IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons)

using a hydraulic press to form a transparent or translucent KBr pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a

background scan. This is crucial to subtract the spectral contributions from atmospheric CO₂

and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the

sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio

over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of molecular weight and structural features.

Electron Ionization (EI) is a common technique for volatile small molecules like N-
Methylmethanesulfonamide.

MS Data Summary
Molecular Formula: C₂H₇NO₂S
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Molecular Weight: 109.15 g/mol [6]

Monoisotopic Mass: 109.01974964 Da[4]

Ionization Method: Electron Ionization (EI)

Interpretation of the Mass Spectrum & Fragmentation
In EI-MS, the parent molecule is first ionized to form a molecular ion (M⁺•), which then

undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

Molecular Ion (M⁺•) at m/z 109: The peak corresponding to the intact molecular radical

cation is expected.

Key Fragmentation Pathways:

Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl

radical (•CH₃, 15 Da), resulting in a fragment at m/z 94.

S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of

the sulfur-nitrogen bond. This can lead to two possible charged fragments:

[CH₃SO₂]⁺ at m/z 79.

[CH₃NH]⁺ at m/z 30.

Loss of SO₂: Rearrangement followed by the elimination of a neutral sulfur dioxide

molecule (SO₂, 64 Da) is a characteristic fragmentation for sulfonamides. This would

produce a fragment ion at m/z 45 ([C₂H₇N]⁺•).
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Caption: Plausible EI fragmentation pathway for N-Methylmethanesulfonamide.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a

volatile solvent like methanol or dichloromethane) into the ion source, often via a direct

insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes an electron to be ejected from the

molecule, forming the positively charged molecular ion (M⁺•)[7].

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

break apart into smaller, characteristic fragment ions and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-

charge (m/z) ratio.

Detection: The separated ions strike a detector, which generates a signal proportional to the

number of ions at each m/z value, creating the mass spectrum.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b075009?utm_src=pdf-body-img
https://www.benchchem.com/product/b075009?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_918-05-8_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectroscopic analysis of N-Methylmethanesulfonamide provides a clear and consistent

picture of its molecular structure. ¹H NMR confirms the presence and ratio of the N-H, S-CH₃,

and N-CH₃ protons. While experimental ¹³C NMR data is sparse, its expected spectrum is

simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO₂) and

amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass

spectrometry confirms the molecular weight and suggests plausible fragmentation pathways

that are characteristic of the sulfonamide class. Together, these techniques provide a robust

and self-validating toolkit for the unambiguous identification and quality assessment of N-
Methylmethanesulfonamide for researchers in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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